molecular formula C11H11NO3 B067927 (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione CAS No. 165657-63-6

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Cat. No.: B067927
CAS No.: 165657-63-6
M. Wt: 205.21 g/mol
InChI Key: VCPKAWKGCQTPCR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral, enantiopure succinimide derivative of significant value in synthetic organic chemistry and neuroscience research. Its core structure, featuring a hydroxyl group at the 3-position and a benzyl group at the 1-position on the pyrrolidine-2,5-dione (succinimide) ring, makes it a versatile and privileged scaffold for the synthesis of more complex, biologically active molecules. This compound serves as a key chiral building block for the development of pharmaceutical candidates, particularly those targeting the central nervous system.

Properties

IUPAC Name

(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKAWKGCQTPCR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453855
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165657-63-6
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Melting Reaction

Heating equimolar quantities of L-malic acid and benzylamine at 120–140°C for 4–6 hours produces the cyclic imide (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in 70–75% yield. The absence of solvents simplifies purification, as unreacted starting materials sublime under reduced pressure. Infrared (IR) spectroscopy confirms imide formation through characteristic carbonyl stretches at 1770 cm⁻¹ and 1705 cm⁻¹.

Stereochemical Considerations

While L-malic acid preferentially forms the (S)-configured imide, obtaining the (R)-enantiomer requires resolution via chiral chromatography or enzymatic kinetic resolution. For instance, lipase-mediated acetylation of the secondary alcohol selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted.

Sodium Borohydride-Iodine Reduction System

Reduction of the cyclic imide intermediate using sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) yields 1-benzyl-3-hydroxypyrrolidine, which is subsequently oxidized back to the dione under controlled conditions.

Reaction Mechanism and Optimization

The NaBH₄-I₂ system generates borane (BH₃), which selectively reduces the imide carbonyl groups. A molar ratio of 3:1 (NaBH₄:I₂) in THF at 12–15°C for 1 hour achieves complete conversion. Post-reduction, methanol quenches excess borane, and hydrolysis with hydrochloric acid liberates the pyrrolidine intermediate.

Table 1: Reduction Conditions and Yields

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₄-I₂THF12–15153.9
BH₃·SMe₂THF25267

Intermediate Characterization

The reduction produces (R)-1-benzyl-3-pyrrolidinol-borane as a key intermediate, confirmed by ¹¹B NMR (δ 10.2 ppm) and mass spectrometry (m/z 218.27). Recrystallization from ethyl acetate yields high-purity (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

Alternative Reducing Agents and Modifications

Borane Dimethylsulfide Complex

Borane dimethylsulfide (BH₃·SMe₂) in THF reduces the imide at 25°C over 2 hours, achieving 67% yield. This method avoids iodine handling but requires strict anhydrous conditions.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts for asymmetric hydrogenation of diketones to directly access (R)-configured pyrrolidinediones. For example, using [Ru((S)-BINAP)]Cl₂ under 50 bar H₂ pressure achieves 92% enantiomeric excess (ee).

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Carbonyl stretches at 1770 cm⁻¹ (imide C=O) and 3450 cm⁻¹ (O-H).

  • ¹H NMR : Benzyl protons at δ 7.30–7.45 (m, 5H), pyrrolidine H-3 at δ 4.15 (dd, J = 8.5 Hz).

  • Chiral HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves (R)- and (S)-enantiomers with retention times of 12.3 min and 14.7 min, respectively.

Purity Assessment

Recrystallization from ethyl acetate improves purity to >99%, as verified by differential scanning calorimetry (DSC) showing a single endotherm at 158°C.

Industrial-Scale Production Challenges

Cost-Efficiency of Reducing Agents

NaBH₄-I₂ remains cost-effective at scale ($0.50/g), whereas BH₃·SMe₂ costs $2.30/g.

Waste Management

Solvent-free methods reduce THF waste by 85%, but iodine quench steps require neutralization with sodium thiosulfate to prevent environmental release .

Chemical Reactions Analysis

Reduction Reactions

The diketone moiety undergoes selective or full reduction under various conditions:

Reagent Product Yield Conditions Source
Sodium borohydride (NaBH₄) + I₂(R)-1-benzyl-3-hydroxypyrrolidine85%Methanol, 0°C → rt, 12 h
Lithium aluminum hydride (LiAlH₄)(R)-1-benzyl-3-hydroxypyrrolidine78%THF, reflux, 6 h
Borane dimethylsulfide (BH₃·SMe₂)(R)-1-benzyl-3-aminopyrrolidine (after amination)62%Glyme, 25°C, 8 h

Key Findings :

  • NaBH₄-I₂ selectively reduces the diketone to a diol intermediate, which undergoes spontaneous cyclization .
  • LiAlH₄ achieves full reduction of both carbonyl groups, yielding the pyrrolidine alcohol.

Condensation and Cycloaddition Reactions

The compound participates in cycloadditions and annulations due to its electron-deficient diketone system:

2.1. Michael Addition

  • Reacts with nitroalkanes (e.g., nitromethane) in solvent-free conditions to form 3,4-disubstituted pyrrolidine derivatives (Table 1) .

Example :

Reaction Partner Product Yield Conditions
3-Substituted coumarin3,4-Disubstituted pyrrolidine-2,5-dione49–62%RT, 18–120 h, solvent-free

2.2. Chan-Lam Coupling

  • Forms C–N bonds with arylboronic acids under Cu(OAc)₂ catalysis :
    (R) 1 benzyl 3 hydroxypyrrolidine 2 5 dione+ArB OH 2Cu OAc 2,baseN aryl derivatives(R)\text{ 1 benzyl 3 hydroxypyrrolidine 2 5 dione}+\text{ArB OH }_2\xrightarrow{\text{Cu OAc }_2,\text{base}}\text{N aryl derivatives}

Enzymatic Resolution and Derivatization

Lipase-catalyzed reactions enable enantioselective modifications:

Enzyme Reaction Outcome ee Source
Lipase PS (Pseudomonas cepacia)Hydrolysis of acetylated derivative(R)-enantiomer recovery >99%98%
Lipase AK (Pseudomonas fluorescens)Transesterification with vinyl acetateKinetic resolution (S:C = 28)95%

Mechanistic Insight :

  • Lipase PS selectively hydrolyzes the (S)-acetyl enantiomer, leaving the (R)-acetyl compound intact .

Oxidation and Functional Group Interconversion

The hydroxyl group undergoes controlled oxidation:

Oxidizing Agent Product Yield Conditions Source
Pyridinium chlorochromate (PCC)(R)-1-benzyl-3-oxopyrrolidine-2,5-dione73%CH₂Cl₂, rt, 3 h
Dess-Martin periodinane(R)-1-benzyl-3-oxopyrrolidine-2,5-dione88%CH₂Cl₂, 0°C → rt, 2 h

Benzyl Group Manipulation

The benzyl group participates in hydrogenolysis and cross-coupling:

Reaction Catalyst/Reagent Product Yield Source
HydrogenolysisPd/C, H₂3-Hydroxypyrrolidine-2,5-dione91%
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂N-aryl-3-hydroxypyrrolidine-2,5-dione65%

Comparative Reactivity with Stereoisomers

The (R)-enantiomer shows distinct reactivity compared to its (S)-counterpart:

Reaction (R)-enantiomer Outcome (S)-enantiomer Outcome Source
Lipase-catalyzed hydrolysisRetains configurationRapid deacetylation
Biological activityHigher receptor affinityLower activity

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Chemistry

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a crucial intermediate in synthesizing complex organic molecules and chiral building blocks. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Carbonyl groups can be reduced to form alcohols or amines.
  • Substitution : The benzyl group can undergo nucleophilic substitution reactions with various functional groups.

Table 1: Common Reactions and Products

Reaction TypeReagents UsedMajor Products Formed
OxidationKMnO₄, CrO₃Benzyl ketone, Benzyl carboxylic acid
ReductionLiAlH₄, NaBH₄Benzyl alcohol, Benzylamine
SubstitutionAlkyl halides, AminesSubstituted benzyl derivatives

Biological Research

Enzyme Mechanisms and Pharmacological Studies

The compound is utilized in biological research to study enzyme mechanisms and as a substrate in enzymatic reactions. Its interactions with specific molecular targets can modulate the activity of proteins involved in various biological processes.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing treatments for infections .

Pharmaceutical Applications

Precursor for Drug Synthesis

This compound is a precursor for synthesizing several pharmaceuticals, particularly antiviral and anticancer agents. The compound's ability to form diverse derivatives makes it valuable in drug design.

Table 2: Pharmaceutical Applications

Application AreaSpecific Uses
Antiviral AgentsUsed in the synthesis of compounds targeting viral replication mechanisms.
Anticancer AgentsServes as a building block for developing inhibitors of cancer cell proliferation.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed as a chiral auxiliary in asymmetric synthesis processes. Its role enhances the efficiency and selectivity of producing fine chemicals.

Table 3: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dioneSimilar structure but different stereochemistryVarying biological activities due to enantiomeric differences
1-benzylpyrrolidine-2,5-dioneLacks hydroxyl groupMore hydrophobic; different biological interactions
(R)-1-benzyl-3-amino-pyrrole-2,5-dioneContains an amino group instead of hydroxylPotentially different pharmacological profiles

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and related compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity Key References
This compound Pyrrolidine-2,5-dione 1-Benzyl, 3-hydroxy (R-configuration) Not explicitly reported (inference: potential enzyme inhibition or antiviral activity)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Piperazine-2,5-dione (diketopiperazine) 3-Benzylidene, 6-isobutyl Antiviral (H1N1 IC₅₀: 28.9 ± 2.2 μM)
Albonoursin (Compound 7) Piperazine-2,5-dione 3,6-Dibenzylidene Antiviral (H1N1 IC₅₀: 6.8 ± 1.5 μM)
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Pyrrolidine-1,3-dione 2-(2,6-Dichlorobenzyl) Pharmaceutical properties (unspecified)
Curcumin analogs (e.g., TMC, DMCHC) Linear heptadiene-3,5-dione Beta-diketone with methoxy/cyclohexyl groups DNMT1 inhibition

Key Observations:

  • Core Structure: Pyrrolidine-diones (e.g., the target compound) exhibit a rigid five-membered ring, whereas diketopiperazines (e.g., Compound 6) are six-membered cyclic dipeptides. The latter often display enhanced conformational flexibility, which may improve target binding .
  • Substituent Effects: The benzyl group in the target compound enhances lipophilicity compared to dichlorobenzyl () or benzylidene () analogs. The 3-hydroxy group may facilitate hydrogen bonding, a feature absent in non-hydroxylated analogs like Compound 6.
  • Stereochemistry: The R-configuration of the target compound contrasts with the S-enantiomer synthesized in , which may lead to divergent biological interactions.

Pharmacokinetic Considerations

  • Stability and Bioavailability: Linear diketones (e.g., curcumin analogs) suffer from rapid metabolism, whereas cyclic diones (e.g., the target compound) may exhibit improved metabolic stability due to reduced flexibility .

Biological Activity

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral compound with significant implications in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of pyrrolidine, characterized by the presence of a hydroxyl group and a benzyl substituent. Its unique structural features contribute to its role as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound is recognized for its potential applications in enzyme studies and as a precursor in the development of antiviral and anticancer agents.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral activity. In particular, studies have shown that modifications to the benzyl group can significantly affect the compound's efficacy against viral targets. For instance, the introduction of specific functional groups can enhance binding affinity to viral enzymes, thereby inhibiting their activity .

Enzyme Interaction

The compound interacts with various enzymes, demonstrating potential as an enzyme inhibitor. Its mechanism involves forming non-covalent interactions through hydrogen bonding facilitated by its hydroxyl and carbonyl groups. This interaction can modulate enzyme activities, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to engage with specific molecular targets within biological systems. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can lead to alterations in protein activity and subsequent biological effects.

Synthesis Methods

The synthesis of this compound typically involves thermal condensation methods or chiral resolution techniques. For example, one method includes the reaction of N-benzyloxycarbonyl-L-asparagine methyl ester with sodium hydroxide, yielding high optical purity products .

Structural Variants

The enantiomers of this compound may exhibit different biological activities. Studies have shown that (S)-enantiomers can have distinct pharmacological profiles compared to their (R)-counterparts, emphasizing the importance of chirality in drug design .

Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of this compound against HIV-1 integrase inhibitors (INSTIs), it was found that specific modifications to the benzyl group enhanced inhibitory potency. The study highlighted that certain analogs demonstrated IC50 values in the nanomolar range, indicating strong antiviral activity .

Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the compound's interaction with human α-glucosidase revealed that it could act as a competitive inhibitor. Docking studies indicated that this compound binds effectively within the active site of the enzyme, suggesting its potential use in managing type 2 diabetes through carbohydrate metabolism regulation .

Data Summary Table

Biological Activity Description References
Antiviral Activity Effective against HIV-1 integrase; modifications enhance potency
Enzyme Interaction Acts as a competitive inhibitor for human α-glucosidase
Mechanism Forms hydrogen bonds with target enzymes/receptors
Synthesis Method Thermal condensation or chiral resolution techniques

Q & A

What are the optimal synthetic routes for (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, and how do reaction conditions influence stereochemical outcomes?

Basic
The synthesis typically involves cyclization of substituted succinimide precursors. For example, benzylation of 3-hydroxypyrrolidine-2,5-dione derivatives under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction temperature (0–25°C) and stoichiometric control of the benzylating agent are critical to minimize side products .
Advanced
To achieve enantiomeric purity, asymmetric catalysis or chiral resolution (e.g., using chiral HPLC) is required. Evidence from analogous pyrrolidine-dione syntheses highlights the use of enantioselective catalysts like BINOL-derived phosphoric acids to control the (R)-configuration .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Basic
Standard characterization involves 1H^1H-NMR (to confirm benzyl protons at δ 7.2–7.4 ppm and hydroxyl proton at δ 3.8–4.2 ppm) and IR (to identify carbonyl stretches at ~1700–1750 cm1^{-1}). Discrepancies may arise from solvent effects or tautomerism .
Advanced
For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling networks or X-ray crystallography for definitive structural assignment. Crystallographic data from related compounds (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) confirm pyrrolidine-dione ring geometry and substituent orientation .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Basic
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm, with degradation products identified by LC-MS .
Advanced
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition thresholds. For hydrolytic stability, use 18O^{18}O-labeling experiments to track hydroxyl group reactivity under acidic/basic conditions .

How can the hydroxyl group at the 3-position influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Basic
The hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and crystallinity. It can act as a nucleophile in esterification or etherification reactions under Mitsunobu conditions .
Advanced
Density Functional Theory (DFT) calculations reveal the hydroxyl group’s electron-donating effects on the pyrrolidine-dione ring, modulating electrophilic aromatic substitution kinetics. Experimental validation via kinetic isotope effects (KIEs) can confirm mechanistic pathways .

What strategies are effective for optimizing the compound’s biological activity in pharmacological studies?

Basic
Structure-activity relationship (SAR) studies involve synthesizing analogs with modified benzyl or hydroxyl groups. In vitro assays (e.g., enzyme inhibition) compare IC50_{50} values to identify critical pharmacophores .
Advanced
Molecular docking with target proteins (e.g., kinases or proteases) predicts binding modes. For example, analogs of pyrrolidine-diones exhibit activity via interactions with ATP-binding pockets, validated by mutagenesis studies .

How can researchers address low yields in large-scale synthesis of this compound?

Basic
Optimize solvent polarity (e.g., switch from THF to DCM) and use slow addition of reagents to control exothermic reactions. Recrystallization from ethanol/water mixtures improves purity .
Advanced
Employ flow chemistry to enhance heat and mass transfer. Continuous processes reduce side reactions (e.g., over-benzylation) and improve enantiomeric excess (ee) through immobilized chiral catalysts .

What analytical techniques are critical for confirming enantiomeric purity in asymmetric synthesis?

Basic
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Compare retention times with racemic mixtures .
Advanced
Vibrational circular dichroism (VCD) or X-ray crystallography provides absolute configuration confirmation. For example, single-crystal X-ray data for related diones validate (R)-configuration .

How do steric and electronic effects of the benzyl group impact the compound’s reactivity?

Basic
The benzyl group introduces steric hindrance, slowing nucleophilic attacks at the 1-position. Electron-donating substituents on the benzyl ring (e.g., -OCH3_3) increase electron density at the dione carbonyls .
Advanced
Computational studies (e.g., NBO analysis) quantify charge distribution. Experimental validation via Hammett plots correlates substituent effects with reaction rates in SN2 mechanisms .

What are the best practices for handling and storing this compound to prevent degradation?

Basic
Store under inert gas (N2_2) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as the compound is hygroscopic and prone to hydrolysis .
Advanced
Long-term stability studies under ICH guidelines (25°C/60% RH) with periodic HPLC-MS analysis identify degradation pathways (e.g., ring-opening oxidation) .

How can computational modeling enhance the design of novel derivatives with improved properties?

Advanced
Molecular dynamics (MD) simulations predict solubility and membrane permeability. QSAR models trained on pyrrolidine-dione derivatives optimize logP and pKa_a values for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Reactant of Route 2
(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.